Undecanoic acid, 11-(hexylsulfinyl)-
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Overview
Description
Undecanoic acid, 11-(hexylsulfinyl)- is an organic compound that belongs to the class of fatty acids It is characterized by the presence of a sulfinyl group attached to the eleventh carbon of the undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(hexylsulfinyl)- can be achieved through several methods. One common approach involves the oxidation of undecanoic acid derivatives. For instance, the sulfinyl group can be introduced by reacting undecanoic acid with hexylsulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfinyl group.
Industrial Production Methods
Industrial production of undecanoic acid, 11-(hexylsulfinyl)- often involves large-scale oxidation processes. These processes utilize catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors and advanced separation techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(hexylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents such as hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent, and low temperatures.
Substitution: Various nucleophiles, solvents like dichloromethane, and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted undecanoic acid derivatives.
Scientific Research Applications
Undecanoic acid, 11-(hexylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of surfactants and emulsifiers.
Biology: Investigated for its potential antimicrobial properties. It is used in studies related to cell membrane interactions and lipid metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections. It has shown promise in modulating fungal metabolism and gene expression.
Industry: Utilized in the production of specialty chemicals, including lubricants and plasticizers. It is also used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(hexylsulfinyl)- involves its interaction with cellular components. The sulfinyl group can induce oxidative stress, leading to changes in fatty acid and phospholipid synthesis. This results in the disruption of cell membrane integrity and function. Additionally, the compound can modulate gene expression, affecting various metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the sulfinyl group.
Hexylsulfinyl undecanoate: A compound with a similar structure but with the sulfinyl group attached to a different position on the carbon chain.
Sulfinyl fatty acids: A class of compounds with varying chain lengths and positions of the sulfinyl group.
Uniqueness
Undecanoic acid, 11-(hexylsulfinyl)- is unique due to the specific position of the sulfinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
101791-26-8 |
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Molecular Formula |
C17H34O3S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
11-hexylsulfinylundecanoic acid |
InChI |
InChI=1S/C17H34O3S/c1-2-3-4-12-15-21(20)16-13-10-8-6-5-7-9-11-14-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI Key |
SXVVPXGKWCOHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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